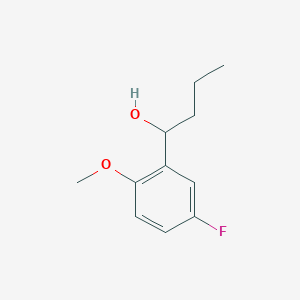

1-(5-Fluoro-2-methoxyphenyl)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCUJDSWEAXPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 5 Fluoro 2 Methoxyphenyl Butan 1 Ol

Detailed Reaction Pathways and Transition State Analysis

The reactions of 1-(5-fluoro-2-methoxyphenyl)butan-1-ol, like other benzylic alcohols, are characterized by several potential pathways. The specific route taken is often dictated by the reaction conditions, including the nature of the reagents and the solvent system employed.

While less common than ionic pathways for simple alcohol reactions, radical intermediates can be generated from benzylic alcohols under specific conditions, such as photolysis or in the presence of certain metal catalysts. For instance, single-electron transfer (SET) processes can lead to the formation of a benzylic radical. In a hypothetical transformation, a photoredox catalyst could initiate the formation of a radical species from this compound, which could then undergo further reactions.

A more prevalent pathway for reactions of benzylic alcohols involves the formation of a carbocation intermediate. youtube.comyoutube.com The benzylic position of this compound is particularly susceptible to carbocation formation due to the ability of the adjacent aromatic ring to stabilize the positive charge through resonance. youtube.com In acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). youtube.commasterorganicchemistry.com Subsequent loss of water generates the 1-(5-fluoro-2-methoxyphenyl)butyl carbocation. youtube.com This intermediate is a key species in SN1 and E1 reactions. youtube.comyoutube.comjackwestin.com The stability of this carbocation is enhanced by the delocalization of the positive charge across the benzene (B151609) ring. youtube.com

The general mechanism for the formation of a benzylic carbocation from a benzylic alcohol in an acidic medium is as follows:

Protonation of the alcohol: The hydroxyl group is protonated by an acid catalyst in a rapid equilibrium step.

Formation of the carbocation: The protonated hydroxyl group departs as a water molecule in the rate-determining step to yield a planar carbocation. youtube.com

Reaction of the carbocation: The carbocation can then be trapped by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway). youtube.com

Elucidation of Catalytic Cycles and the Role of Catalysts

Catalysts play a pivotal role in many reactions of alcohols, providing lower energy pathways and enhancing reaction rates and selectivity. In the oxidation of benzylic alcohols, for example, metal-supported catalysts are often employed. acs.org A general catalytic cycle for the oxidation of a benzylic alcohol, such as this compound, over a gold-based catalyst might involve the following steps:

Adsorption and Deprotonation: The alcohol adsorbs onto the catalyst surface, followed by deprotonation to form an alkoxide intermediate.

Hydride Transfer: The rate-limiting step is often the transfer of a hydride from the benzylic carbon to the metal catalyst. acs.org

Product Desorption: The resulting aldehyde or ketone desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The choice of catalyst and support can significantly influence the reaction's efficiency and the product distribution. acs.org

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in many transformations of this compound is the corresponding benzylic carbocation. youtube.comyoutube.com Its existence can be inferred from the nature of the products formed (e.g., racemization in SN1 reactions if the starting material is chiral) and by analogy to extensive studies on other benzylic alcohols. jackwestin.com Spectroscopic techniques under specific conditions, such as superacid media, could potentially be used to directly observe the carbocation.

Another important class of intermediates are sulfonates, such as tosylates and mesylates. masterorganicchemistry.com These are formed by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This conversion transforms the poor leaving group (–OH) into an excellent leaving group (–OTs or –OMs) without altering the stereochemistry at the benzylic carbon. masterorganicchemistry.com These intermediates are highly valuable for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic studies are essential for understanding the rate of a reaction and the factors that influence it. For a reaction involving this compound, one could determine the reaction order with respect to the alcohol and other reagents to elucidate the rate law. For instance, in a study on the oxidation of substituted benzyl (B1604629) alcohols, Michaelis-Menten kinetics were used to extract the maximum reaction rate (νmax) and the Michaelis constant (KM), providing insights into substrate binding and the catalytic turnover. acs.org

Below is an illustrative data table showing how kinetic parameters might vary for the oxidation of different substituted benzylic alcohols, based on general principles.

| Substituent on Benzyl Alcohol | νmax (relative) | KM (mM) |

| 4-Methoxy | 1.5 | 0.4 |

| Unsubstituted | 1.0 | 0.5 |

| 4-Nitro | 0.6 | 0.7 |

This is an illustrative table based on general trends observed in benzylic alcohol oxidation.

Deuterium (B1214612) Labeling and Kinetic Isotope Effect Experiments

Deuterium labeling is a powerful tool for probing reaction mechanisms. By replacing a hydrogen atom at a specific position with deuterium, one can determine if that C-H bond is broken in the rate-determining step of the reaction. This is quantified by the kinetic isotope effect (KIE), which is the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD). acs.org

For the oxidation of this compound, replacing the hydrogen at the carbinol carbon with deuterium would be expected to produce a primary KIE if the C-H bond is broken in the rate-limiting step, such as in a hydride transfer mechanism. acs.org A significant KIE value (typically > 2) would support this pathway. Conversely, a KIE value close to 1 would suggest that the C-H bond is not broken in the rate-determining step.

A solvent isotope effect can also be investigated by running the reaction in D₂O instead of H₂O. This can provide information about the involvement of proton transfers in the mechanism. nih.gov

The following table illustrates typical KIE values and their mechanistic implications in benzylic alcohol reactions.

| Reaction Type | Position of Deuterium Labeling | Typical kH/kD | Mechanistic Implication |

| Oxidation (Hydride Transfer) | Benzylic C-H | 4-7 | C-H bond cleavage is rate-determining. acs.org |

| SN1 Reaction | Benzylic C-H | ~1.0-1.15 | Secondary KIE; rehybridization of carbon from sp³ to sp². |

| E2 Elimination | Beta-Hydrogen | 2-8 | C-H bond cleavage is part of the rate-determining step. |

This table presents typical KIE values for illustrative purposes.

Spectroscopic and Structural Characterization of 1 5 Fluoro 2 Methoxyphenyl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete structural map of the molecule was assembled.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol is expected to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), carbinol, and aliphatic protons.

The three aromatic protons are chemically non-equivalent and display complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) couplings. The proton at the C6 position is anticipated to appear as a doublet of doublets, coupled to the adjacent C-F and C-H. The protons at C3 and C4 also show complex multiplets. The methoxy group protons (OCH₃) typically appear as a sharp singlet. The carbinol proton (-CHOH), the one attached to the same carbon as the hydroxyl group, is expected to be a triplet, coupled to the adjacent methylene (B1212753) group of the butyl chain. The protons of the butyl chain itself show characteristic multiplets, often with some overlap. The terminal methyl group (CH₃) appears as a triplet. The hydroxyl (-OH) proton usually presents as a broad singlet, the chemical shift of which can be variable.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H-3, H-4, H-6) | 6.80 - 7.20 | m |

| Carbinol (CH-OH) | ~4.85 | t |

| Methoxy (OCH₃) | ~3.85 | s |

| Hydroxyl (OH) | Variable | br s |

| Methylene (α-CH₂) | ~1.70 | m |

| Methylene (β-CH₂) | ~1.40 | m |

Abbreviations: s = singlet, t = triplet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected, corresponding to the six aromatic carbons, four carbons of the butyl chain, and the methoxy carbon. The presence of fluorine introduces C-F coupling, which is observable in the ¹³C NMR spectrum for the carbons of the aromatic ring. The carbon directly bonded to fluorine (C-5) will exhibit a large coupling constant (¹JCF), while other aromatic carbons will show smaller, long-range couplings (nJCF).

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aromatic C-O) | ~156 (d) |

| C-F (Aromatic C-F) | ~155 (d, ¹JCF ≈ 240 Hz) |

| Aromatic C-H | 110 - 118 |

| Aromatic C (quaternary) | 128 - 132 |

| Carbinol (CH-OH) | ~70 |

| Methoxy (OCH₃) | ~56 |

| Aliphatic (CH₂) | 20 - 40 |

Abbreviations: d = doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. researchgate.netnih.gov Since there is only one fluorine atom in this compound, a single primary resonance is expected. This signal will be split by the neighboring aromatic protons. Specifically, the fluorine at C-5 is coupled to the protons at C-4 (ortho coupling) and C-6 (meta coupling), which would typically result in a triplet of doublets. The chemical shift for an aryl fluoride (B91410) is characteristic and helps confirm its position on the aromatic ring. ucsb.edunih.gov

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed. nih.govugm.ac.id

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. It would confirm the sequence of the butyl chain protons (CH-CH₂-CH₂-CH₃) and the coupling relationships between the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. chromatographyonline.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. nih.govresearchgate.net For this compound, the molecular formula is C₁₁H₁₅FO₂. The exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

|---|

This precise mass measurement provides unequivocal evidence for the molecular formula of the target compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion ([M]⁺•), which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure.

For this compound, the molecular ion is expected to be observed, although it may be of low intensity, which is common for alcohols. libretexts.orgdocbrown.info The fragmentation is dictated by the presence of the hydroxyl, methoxy, fluoro, and butyl groups.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for alcohols and involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, the most favorable alpha-cleavage would be the loss of the propyl radical (•CH₂CH₂CH₃) to form a stable, resonance-delocalized ion containing the aromatic ring. This would result in a prominent peak. Another possible alpha-cleavage is the loss of the substituted phenyl group.

Loss of Water: The elimination of a water molecule (H₂O, mass loss of 18) from the molecular ion is a common rearrangement for alcohols, especially benzylic alcohols. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the butyl chain is highly favorable, leading to the formation of a stable benzylic cation.

Cleavage of the Butyl Chain: Fragmentation can occur along the butyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Aromatic Ring Fragments: The stable aromatic ring can give rise to various fragments, including those corresponding to the fluoromethoxyphenyl cation and subsequent fragments from the loss of CO or CHO from the methoxy group. libretexts.orgmiamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₁H₁₅FO₂]⁺• | Molecular Ion ([M]⁺•) |

| 180 | [C₁₁H₁₃FO]⁺• | Loss of H₂O |

| 155 | [C₈H₈FO]⁺ | Alpha-cleavage (loss of •C₃H₇) |

| 141 | [C₇H₆FO]⁺ | Cleavage of the C-C bond of the butyl chain and rearrangement |

| 125 | [C₇H₆FO]⁺ | Fragment corresponding to the fluoromethoxyphenyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely due to substituents) |

| 43 | [C₃H₇]⁺ | Propyl cation from alpha-cleavage |

This table is predictive and based on established fragmentation rules for similar functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is expected to show characteristic bands for the hydroxyl, methoxy, aromatic, and fluoro groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. youtube.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl and methoxy groups are expected just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the benzene (B151609) ring are anticipated in the 1600-1450 cm⁻¹ region. youtube.com

C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the secondary alcohol should appear around 1100 cm⁻¹, while the aryl-alkyl ether C-O stretch will produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region. This may overlap with other absorptions, such as the C-O stretch.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (900-690 cm⁻¹).

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500-3200 (broad) | Alcohol (O-H) | Stretching (H-bonded) |

| 3100-3000 | Aromatic (C-H) | Stretching |

| 2960-2850 | Aliphatic (C-H) | Stretching |

| 1600-1450 | Aromatic (C=C) | Ring Stretching |

| ~1250 (strong) | Aryl Ether (C-O) | Asymmetric Stretching |

| 1250-1000 (strong) | Fluoroalkane (C-F) | Stretching |

| ~1100 | Secondary Alcohol (C-O) | Stretching |

| 900-690 | Aromatic (C-H) | Out-of-Plane Bending |

This table is predictive and based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Raman is often more sensitive to non-polar, symmetric vibrations. mdpi.com

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Breathing: A strong, sharp peak corresponding to the symmetric vibration of the benzene ring, typically near 1000 cm⁻¹.

C-H Stretching: The C-H stretching region (2800–3100 cm⁻¹) can provide detailed structural information. mdpi.com

Carbon Skeleton Vibrations: The vibrations of the butyl chain and its attachment to the ring would be visible in the low-frequency region.

C-F Vibration: The C-F stretching vibration is also Raman active and would contribute to the spectrum. Highly fluorinated aromatic molecules can exhibit complex vibronic coupling. uni-kiel.de

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.

The benzene ring exhibits characteristic π → π* transitions. The presence of substituents alters the energy of these transitions and the probability of them occurring.

Methoxy Group (-OCH₃): As an auxochrome with lone pairs of electrons, the methoxy group donates electron density to the ring, causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

The primary absorption bands for the fluoromethoxyphenyl chromophore are expected to be analogous to the B-band (benzenoid, around 255 nm) and E-band (ethylenic, around 204 nm) of benzene, but shifted to longer wavelengths due to the substituents. One would anticipate a strong absorption maximum (λ_max) in the range of 270-290 nm.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide accurate bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

While a specific crystal structure for this compound is not publicly available, a hypothetical analysis based on its functional groups can be made. The analysis would yield a crystallographic information file (CIF) containing all atomic coordinates and unit cell parameters. The presence of a chiral center (the carbon bearing the -OH group) means the compound can crystallize in a chiral space group or as a racemic mixture in a centrosymmetric space group.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-interactions)

The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. rsc.org For this compound, several key interactions would be expected to stabilize the crystal structure.

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond formed between the hydroxyl group of one molecule and an acceptor atom on a neighboring molecule. The most likely acceptor is the oxygen of another hydroxyl group (O-H···O), leading to the formation of chains or cyclic motifs (dimers, trimers, etc.). najah.eduresearchgate.net The ether oxygen and the fluorine atom are also potential, albeit weaker, hydrogen bond acceptors (O-H···O-ether, O-H···F). longdom.orgias.ac.in

C-H···π Interactions: The hydrogen atoms of the aliphatic butyl chain or the aromatic ring can interact with the electron-rich face of the benzene ring of an adjacent molecule.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other. These interactions can be either face-to-face or offset (displaced) and contribute significantly to the packing energy.

Weak C-H···O and C-H···F Interactions: The crystal packing could be further stabilized by a network of weaker hydrogen bonds involving carbon as the donor and the oxygen or fluorine atoms as acceptors. rsc.orgias.ac.in

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | Forms primary structural motifs (chains, rings). |

| Weak Hydrogen Bond | O-H (hydroxyl) | O (ether) | Contributes to the 3D network. |

| Weak Hydrogen Bond | O-H (hydroxyl) | F (fluoro) | An interaction whose strength is debated but often observed. longdom.orgnih.gov |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (hydroxyl/ether) | Fine-tunes the crystal packing. rsc.org |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | F (fluoro) | Organofluorine interactions contributing to stability. rsc.org |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacking of aromatic systems. |

| C-H···π Interaction | C-H (aliphatic/aromatic) | Phenyl Ring | Interaction of a C-H bond with the face of the aromatic ring. |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-Methoxyphenyl)-1-butanol |

Analysis of this compound Reveals No Publicly Available Research Data

An extensive review of scientific literature and chemical databases has found no publicly available research detailing the spectroscopic and structural characterization of the chemical compound this compound. Specifically, there is a lack of published studies on its Hirshfeld surface analysis for the quantification of intermolecular contacts and its thermogravimetric analysis (TGA) for understanding thermal decomposition pathways.

Despite searches for detailed research findings and data tables related to these analytical techniques, no specific experimental results, scholarly articles, or datasets for this compound could be retrieved. The required information to populate the requested sections on Hirshfeld surface analysis and thermogravimetric analysis is therefore not present in the public domain.

While general principles of these analytical techniques are well-established for characterizing novel compounds, their application and the specific data for this compound have not been documented in accessible scientific literature. As a result, a detailed article on its specific intermolecular interactions and thermal stability as requested cannot be generated at this time.

Computational and Theoretical Investigations of 1 5 Fluoro 2 Methoxyphenyl Butan 1 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), represent a powerful, non-experimental method to investigate the properties of a molecule. DFT is a computational method that models the electronic structure of many-body systems, providing a framework to predict a wide range of molecular properties from first principles. For a novel or uncharacterized compound like 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, DFT would be the standard and essential tool for gaining initial insights into its chemical nature. However, specific DFT studies focused on this compound have not been identified.

Geometry Optimization and Conformational Landscape Exploration

A foundational step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule such as this compound, which has multiple rotatable bonds (e.g., around the C-C and C-O bonds of the butanol chain and the methoxy (B1213986) group), a simple optimization is insufficient.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

Once the ground state geometry is established, DFT calculations can elucidate the electronic structure. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative character of the fluorine and oxygen atoms.

Detailed FMO energy values, HOMO-LUMO gaps, and MEP maps for this specific compound are not available in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule by transforming the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (e.g., bonds, lone pairs, antibonds). mdpi.comnih.gov

Prediction of Vibrational Frequencies and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies for the optimized geometry, a theoretical IR spectrum can be generated. This theoretical spectrum is invaluable for:

Confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

Assisting in the interpretation of experimental IR spectra by assigning specific vibrational modes (e.g., O-H stretch, C-F stretch, aromatic C-H bends) to observed absorption bands.

A search for published studies containing either experimental or theoretically predicted vibrational frequency data for this compound yielded no results.

Molecular Modeling and Simulation

While quantum chemical calculations typically focus on a single molecule in a vacuum or with simplified solvent models, molecular modeling and simulation techniques can explore the behavior of molecules in a more complex environment over time.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the molecule transitions between its various stable conformations in a solution.

Solvent Effects: How the surrounding solvent molecules (e.g., water) interact with the compound, influencing its preferred conformation and forming a solvation shell. This is particularly relevant for understanding its behavior in a biological or chemical system.

No MD simulation studies specifically investigating the conformational dynamics or solvent effects of this compound have been reported in the scientific literature.

Docking Studies Focused on Interactions with Catalytic Sites or Chemical Probes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in elucidating its potential interactions with biological targets, such as the catalytic sites of enzymes or specific receptors.

The primary goal of such a study would be to identify the most likely binding pose of the molecule within a target's binding pocket and to estimate the strength of the interaction, typically expressed as a binding affinity or docking score. This is achieved by sampling a large number of possible conformations and orientations of the ligand (in this case, this compound) within the receptor's active site.

A typical docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This involves preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand: Generating a 3D conformation of this compound, optimizing its geometry, and assigning appropriate charges.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to perform the docking calculations. These programs would systematically evaluate various poses and score them based on a scoring function that accounts for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

The results would highlight key interactions between the functional groups of this compound (the hydroxyl, fluoro, and methoxy groups) and the amino acid residues of the catalytic site. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the fluorophenyl ring could engage in hydrophobic or π-stacking interactions.

While no specific docking studies for this compound are published, the following table illustrates the kind of data that would be generated from such an investigation against a hypothetical enzyme target.

Table 1: Illustrative Docking Interaction Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Interacting Group of Ligand | Amino Acid Residue (Hypothetical Target) | Interaction Type | Distance (Å) |

| Hydroxyl (-OH) | ASP 120 | Hydrogen Bond | 2.1 |

| Fluoro (-F) | LYS 85 | Halogen Bond | 3.0 |

| Methoxy (-OCH₃) | PHE 250 | Hydrophobic | 3.8 |

| Phenyl Ring | TRP 248 | π-π Stacking | 4.2 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure elucidation. Density Functional Theory (DFT) is a common method used for these predictions.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. Discrepancies between predicted and experimental shifts can provide insights into conformational dynamics or solvent effects not captured in the gas-phase theoretical model.

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These frequencies correspond to the peaks in an IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as the O-H stretch of the alcohol, C-O stretches of the ether, or C-F stretching modes. This aids in the interpretation of the experimental IR spectrum.

A comparative analysis of predicted versus experimental data serves as a rigorous confirmation of the molecule's structure. While experimental data for this compound exists from its synthesis and characterization, a direct comparative study with theoretical predictions has not been published.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data (Note: Experimental values are typical ranges and predicted values are for illustration.)

| Parameter | Predicted Value (DFT/B3LYP) | Typical Experimental Value |

| ¹H NMR (hydroxyl -OH) | 2.5 ppm | 1.5 - 4.0 ppm |

| ¹³C NMR (C-OH) | 70 ppm | 65 - 75 ppm |

| ¹³C NMR (C-F) | 160 ppm | 155 - 165 ppm (JCF) |

| IR Freq. (O-H stretch) | 3400 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| IR Freq. (C-F stretch) | 1150 cm⁻¹ | 1100-1200 cm⁻¹ |

Structure-Interaction Relationship Studies Based on Molecular Features

Structure-Interaction Relationship (SIR) studies, closely related to Structure-Activity Relationship (SAR) studies, aim to understand how the structural features of a molecule influence its interactions with a target. For this compound, this would involve a computational analysis of its electronic and steric properties.

Key molecular features that would be investigated include:

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electrostatic potential on the surface of the molecule. This map reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the oxygen atoms of the hydroxyl and methoxy groups would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. These maps are invaluable for predicting sites of hydrogen bonding and other electrostatic interactions.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. The spatial distribution of these orbitals indicates the likely sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions or interactions with a receptor.

Quantitative Structure-Activity Relationship (QSAR): Although no QSAR studies are available for this specific compound, this methodology would involve building a statistical model that correlates variations in the chemical structures of a series of related compounds with their biological activity or physical properties. For a series of analogs of this compound, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters would be calculated and correlated with a measured endpoint.

These computational analyses provide a rational basis for understanding how modifications to the structure of this compound—for example, changing the position of the fluoro or methoxy groups—would likely impact its interaction profile.

Advanced Applications in Organic Synthesis: 1 5 Fluoro 2 Methoxyphenyl Butan 1 Ol As a Versatile Building Block

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The presence of a fluorine atom on the phenyl ring of 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol marks it as a valuable precursor for the synthesis of more complex fluorinated organic molecules. The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. beilstein-journals.org The C-F bond is exceptionally stable, and its presence can block metabolic pathways, thereby increasing the in vivo lifetime of a drug candidate.

The synthetic utility of this compound lies in its ability to undergo a variety of transformations that retain the fluorinated phenyl moiety. For instance, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, either directly or after conversion to a better leaving group like a tosylate or mesylate. nih.gov This allows for the introduction of nitrogen, sulfur, or other carbon-based functionalities, leading to a diverse array of complex fluorinated compounds. Furthermore, the benzylic position can be a handle for carbon-carbon bond-forming reactions, expanding the molecular complexity. The strategic placement of the fluorine atom can also influence the regioselectivity of further aromatic substitutions, although the methoxy (B1213986) group often has a more dominant directing effect.

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Benzylic alcohols, such as this compound, are valuable starting materials for the synthesis of a variety of heterocyclic systems, including benzoxazoles and quinolines. researchgate.netnih.govorganic-chemistry.org

One common strategy involves the oxidation of the benzylic alcohol to the corresponding benzaldehyde, which can then participate in condensation reactions. For example, the in-situ generated aldehyde from this compound can react with 2-aminophenols to yield benzoxazoles. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization. The electronic nature of the substituents on the phenyl ring can influence the reaction rate and yield. The electron-donating methoxy group can facilitate the initial oxidation step, while the electron-withdrawing fluorine atom can affect the electrophilicity of the intermediate aldehyde.

Similarly, this building block can be utilized in the synthesis of quinolines, a key scaffold in many therapeutic agents. nih.govnih.gov For instance, a Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, could be adapted. By first oxidizing the alcohol to the ketone, 1-(5-fluoro-2-methoxyphenyl)butan-1-one (B7845240), and then reacting it with an appropriate substrate, substituted quinolines can be accessed.

| Heterocycle | Synthetic Approach | Role of this compound |

| Benzoxazole | Oxidation to aldehyde followed by condensation with 2-aminophenol | Precursor to the aldehyde component |

| Quinoline | Oxidation to ketone followed by Friedländer annulation | Precursor to the ketone component |

Applications in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Benzylic alcohols have been successfully employed in MCRs, often after in-situ oxidation to the corresponding aldehyde. nih.gov

This compound is a prime candidate for such transformations. For instance, in a Ugi-type reaction, the in-situ generated aldehyde could react with an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide scaffold. The fluorine and methoxy substituents would be incorporated into the final product, providing handles for further diversification or for tuning the properties of the molecule.

Another example is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. By utilizing the aldehyde derived from this compound, highly functionalized and fluorinated dihydropyrimidinone scaffolds can be synthesized in a convergent and atom-economical manner.

Derivatization to Form Advanced Organic Scaffolds and Chemical Probes

The functional groups present in this compound allow for a wide range of derivatization reactions, leading to the formation of advanced organic scaffolds and chemical probes. nih.gov The hydroxyl group is a key site for modification. It can be esterified or etherified to introduce a variety of functional groups. For example, reaction with perfluorinated acid chlorides can create highly fluorinated esters, which can be useful as tracers in analytical applications due to their unique mass spectrometric fragmentation patterns. nih.gov

The benzylic C-H bond, while generally stable, can be functionalized through various C-H activation strategies. organic-chemistry.org This allows for the direct introduction of new functional groups at the benzylic position, providing a direct route to more complex scaffolds without the need for pre-functionalization. For instance, direct fluorination of the benzylic position could lead to gem-difluorinated compounds, which are of interest in medicinal chemistry. beilstein-journals.orgd-nb.info

The aromatic ring itself can also be further functionalized. While the existing fluorine and methoxy groups will direct further electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) could also be possible under certain conditions, particularly if an additional electron-withdrawing group is present on the ring. researchgate.net

| Derivatization Site | Reaction Type | Potential Products |

| Hydroxyl Group | Esterification | Carboxylate esters, sulfonate esters |

| Hydroxyl Group | Etherification | Alkyl ethers, silyl (B83357) ethers |

| Benzylic C-H | C-H Activation/Fluorination | Gem-difluorinated compounds |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted aromatic derivatives |

Contribution to Structure-Reactivity and Structure-Selectivity Studies for Synthetic Transformations

The study of this compound and its reactions provides valuable insights into structure-reactivity and structure-selectivity relationships. The interplay of the electronic effects of the fluorine and methoxy substituents offers a rich platform for mechanistic investigations. organic-chemistry.org

The fluorine atom at the meta-position to the benzylic carbon exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). Conversely, the methoxy group at the ortho-position has a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The combination of these effects influences the electron density of the aromatic ring and the stability of reaction intermediates, such as carbocations or radicals, at the benzylic position. beilstein-journals.orgrsc.org

For example, in reactions proceeding through a benzylic carbocation intermediate, such as SN1-type substitutions, the electron-donating methoxy group would be expected to stabilize the cation, thereby increasing the reaction rate. nih.govyoutube.com The electron-withdrawing fluorine atom would have a competing deactivating effect. By comparing the reactivity of this compound with its non-fluorinated or non-methoxylated analogs, the specific contribution of each substituent can be quantified.

Furthermore, in stereoselective reactions, the steric bulk of the ortho-methoxy group and the butyl chain can influence the facial selectivity of attack on the benzylic center or on a derived ketone. This allows for the study of how substrate structure dictates the stereochemical outcome of a reaction, which is a fundamental aspect of asymmetric synthesis.

Q & A

Q. What are the standard spectroscopic techniques for characterizing 1-(5-Fluoro-2-methoxyphenyl)butan-1-ol, and what key spectral features should researchers expect?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on electronic environments. For example:

- The methoxy group (-OCH3) appears as a singlet near δ 3.8–4.0 ppm (1H NMR) and δ 55–60 ppm (13C NMR).

- The fluoro-substituted aromatic protons show splitting patterns influenced by para/meta coupling (δ 6.5–7.5 ppm).

- The butanol chain protons (CH2 and CH groups) appear between δ 1.2–1.8 ppm (methylene) and δ 3.5–4.0 ppm (hydroxyl-bearing CH).

- HRMS : Confirm molecular formula (C11H15FO2) with exact mass (e.g., [M+H]+ = 199.1103).

- Reference : NMR and HRMS protocols from similar fluorophenyl alcohols .

Q. How can researchers optimize synthesis yield in Friedel-Crafts alkylation for this compound?

Methodological Answer:

- Catalyst Selection : Use Lewis acids like AlCl3 or FeCl3 to activate electrophilic aromatic substitution.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance electrophile stability.

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation).

- Workup : Acidic quenching followed by column chromatography (silica gel, hexane/EtOAc gradient).

- Reference : Synthetic strategies for cyclopropane derivatives via similar intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Impervious gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods with face velocity ≥100 ft/min to avoid vapor inhalation.

- Storage : Inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation.

- Reference : OSHA-compliant guidelines for butan-1-ol derivatives .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence reaction kinetics in fluorophenyl alcohol systems?

Methodological Answer:

-

Kinetic Analysis : Use UV-Vis spectroscopy to monitor Cr(VI) reduction rates (e.g., pseudo-first-order kinetics under excess substrate conditions) .

-

Solvent Polarity : Higher polarity solvents (e.g., water/ethanol mixtures) stabilize transition states, accelerating nucleophilic attack.

-

Substituent Effects : Electron-withdrawing fluoro groups reduce aromatic ring reactivity, while methoxy groups enhance ortho/para directing.

-

Data Table :

Solvent Dielectric Constant (ε) Rate Constant (k, s⁻¹) Water 80.1 0.045 Ethanol 24.3 0.032 DCM 8.9 0.018

Q. What strategies resolve racemic mixtures of this compound, and how is enantiomeric excess quantified?

Methodological Answer:

-

Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

-

Enantiomeric Excess (ee) : Calculate via integration of HPLC peaks (λ = 254 nm) using the formula:

-

Reference : Chiral separation techniques applied to cyclopropyl derivatives .

Q. How do computational models predict the bioactivity of fluorinated aromatic alcohols like this compound?

Methodological Answer:

- QSAR Modeling : Correlate logP, polar surface area, and H-bond donor/acceptor counts with antifungal activity.

- Docking Studies : Simulate binding to cytochrome P450 or 5-HT2C receptors using AutoDock Vina.

- Validation : Compare in silico predictions with in vitro agar diffusion assays (e.g., MIC values against Candida albicans) .

Data Contradiction Analysis

Q. Conflicting reports exist on the regioselectivity of electrophilic substitution in fluorophenyl alcohols. How can researchers reconcile these discrepancies?

Methodological Answer:

- Controlled Experiments : Vary reaction conditions (e.g., temperature, catalyst loading) to identify dominant pathways.

- Isotopic Labeling : Use 18O or 2H tracers to track substitution patterns.

- Computational DFT : Calculate activation energies for ortho vs. para attack using Gaussian08.

- Reference : Mechanistic studies on similar methoxy-fluoro systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.